3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione
Overview
Description
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione is a complex organic compound characterized by the presence of trifluoromethyl groups attached to benzyl rings, which are further connected to a pentanedione backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione typically involves multiple steps, starting with the preparation of 3-(trifluoromethyl)benzyl bromide. This intermediate is synthesized by reacting 3-(trifluoromethyl)benzyl alcohol with phosphorus tribromide in the presence of a solvent like toluene . The resulting 3-(trifluoromethyl)benzyl bromide is then reacted with 2,4-pentanedione under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl bromide: Similar in structure but lacks the pentanedione backbone.
3-(Trifluoromethyl)benzylamine: Contains an amine group instead of the pentanedione backbone.
3,5-Bis(trifluoromethyl)benzyl alcohol: Contains a hydroxyl group instead of the pentanedione backbone.
Uniqueness
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione is unique due to the presence of both trifluoromethyl groups and a pentanedione backbone, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,3-bis[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6O2/c1-13(28)19(14(2)29,11-15-5-3-7-17(9-15)20(22,23)24)12-16-6-4-8-18(10-16)21(25,26)27/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLTYLOJMGAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190370 | |
Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477847-82-8 | |
Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477847-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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